molecular formula C7H9NO3S B1586911 2-Methoxybenzenesulfonamide CAS No. 52960-57-3

2-Methoxybenzenesulfonamide

Cat. No.: B1586911
CAS No.: 52960-57-3
M. Wt: 187.22 g/mol
InChI Key: MKQNYQGIPARLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxybenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S It is a sulfonamide derivative, characterized by the presence of a methoxy group attached to a benzene ring, which is further substituted with a sulfonamide group

Biochemical Analysis

Biochemical Properties

2-Methoxybenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with carbonic anhydrases, a group of zinc-containing metalloenzymes. These interactions involve the formation of coordination bonds between the negatively charged nitrogen of the sulfonamide group and the zinc ion in the active site of the enzyme . This binding can lead to inhibition of the enzyme’s activity, which is crucial in various physiological processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated potent anti-cancer activity against several cell lines, including HCT-116 colorectal cancer cells . The compound’s ability to inhibit specific signaling pathways and alter gene expression profiles contributes to its effects on cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to carbonic anhydrases through coordination bonds with the zinc ion in the enzyme’s active site . This binding leads to the inhibition of the enzyme’s activity, affecting various physiological processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound’s efficacy and safety profile depend on the dosage administered, with threshold effects observed at specific concentrations . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism includes phase I and phase II reactions, where it undergoes oxidation, reduction, and conjugation processes . These metabolic pathways influence the compound’s bioavailability, efficacy, and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in different tissues can affect its therapeutic and toxicological profiles.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxybenzenesulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane, under cooling conditions to control the exothermic nature of the reaction. The general reaction scheme is as follows:

2-Methoxybenzenesulfonyl chloride+AmmoniaThis compound+Hydrochloric acid\text{2-Methoxybenzenesulfonyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-Methoxybenzenesulfonyl chloride+Ammonia→this compound+Hydrochloric acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient heat management and high yield. The use of protective groups and subsequent deprotection steps can also be employed to enhance the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a sulfone derivative.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 2-Methoxybenzenesulfonyl sulfone

    Reduction: 2-Methoxybenzenesulfonyl amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme inhibition, particularly for enzymes like carbonic anhydrase.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Methoxybenzenesulfonyl chloride
  • 2-Methoxybenzenesulfonyl sulfone
  • 2-Methoxybenzenesulfonyl amine

Comparison: 2-Methoxybenzenesulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the benzene ring. This combination imparts specific chemical properties, such as increased solubility in organic solvents and the ability to form strong hydrogen bonds. Compared to its analogs, this compound exhibits distinct reactivity patterns and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQNYQGIPARLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406267
Record name 2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52960-57-3
Record name 2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxybenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-Methoxybenzenesulfonamide
Reactant of Route 4
2-Methoxybenzenesulfonamide
Reactant of Route 5
2-Methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-Methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.